(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2)
Description
This compound is a synthetic tripeptide derivative featuring a palmitamide (C16 fatty acid) moiety and multiple amino groups, forming a 1:2 salt with trifluoroacetic acid (TFA). The palmitamide group introduces significant hydrophobicity, which may enhance membrane permeability and prolong metabolic stability compared to unmodified peptides. The TFA counterion, commonly used in peptide synthesis, aids in purification by improving solubility in organic solvents. The stereochemistry (S-configuration at all chiral centers) is critical for maintaining structural integrity and biological activity, as slight stereochemical alterations can drastically affect receptor binding .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)/t27-,28-,30-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCOHLNFINRFFR-RROPMPDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67F6N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211382 | |
| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623172-56-5 | |
| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623172565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL TRIPEPTIDE-5 TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IV5XO4TGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with the selection of a base-labile safety-catch linker resin, such as ethanesulfonyl ethyl Wang (ETB) resin, which enables controlled cleavage under mild conditions. Aminomethyl polystyrene (AMPS) resin functionalized with the ETB linker is preconditioned with dichloromethane (DCM) and dimethylformamide (DMF). The first amino acid (e.g., Fmoc-L-leucine) is anchored via a coupling reaction using diisopropylcarbodiimide (DIC) and Oxyma Pure in DCM/DMF.
Peptide Chain Elongation
Sequential Fmoc/tBu-strategy is employed for peptide elongation:
-
Deprotection : Fmoc groups are removed using 20% piperidine in DMF (2 × 10 min).
-
Coupling : Amino acids (3 Eq.) are activated with DIC/Oxyma Pure (3 Eq. each) in DMF for 1 hour per residue.
-
Washing : Resin is rinsed with DMF and DCM after each cycle to remove excess reagents.
Critical parameters include reaction time, stoichiometry, and coupling efficiency monitoring via Kaiser tests. The tripeptide sequence is assembled as follows:
-
Residue 1 : Fmoc-L-leucine
-
Residue 2 : Fmoc-L-valine (with tert-butyl protection for side chains)
Palmitoylation Reaction
The palmitoyl group is introduced at the lysine side chain during Residue 3 coupling. Palmitic acid is activated as a pentafluorophenyl ester and reacted with the ε-amino group of lysine under gentle agitation (24 hours, room temperature). Excess palmitoyl reagent is removed via DCM/DMF washes.
Oxidation and Cleavage from Resin
Sulfide-to-Sulfone Oxidation
The ETB linker’s sulfide moiety is oxidized to a sulfone using meta-chloroperbenzoic acid (m-CPBA) in DCM (3 Eq., 30 min). This step activates the linker for subsequent base-induced cleavage.
Cleavage and Global Deprotection
The peptide-resin is treated with 80% diethylamine (DEA) in DCM to cleave the peptide via β-elimination. Simultaneously, tert-butyl protecting groups are removed with trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/H2O (95:2.5:2.5 v/v/v, 1 hour).
Salt Formation with Trifluoroacetic Acid
The crude peptide is precipitated in cold diethyl ether, redissolved in 0.1% TFA/water, and lyophilized to yield the trifluoroacetate salt (1:2 stoichiometry) . The salt forms via protonation of the peptide’s amino groups by TFA during acidic cleavage and purification.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water + 0.1% TFA confirms purity (>95%). Typical retention times for palmitoyl tripeptide-5 range from 8–10 minutes under 5–95% MeCN gradients.
Table 1: HPLC Conditions for Palmitoyl Tripeptide-5 Analysis
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 × 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA/H2O; B: 0.1% TFA/MeCN |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV 220 nm |
Mass Spectrometry (MS)
Electrospray ionization-mass spectrometry (ESI-MS) verifies the molecular weight (observed: 839.9 Da [M+H]+, calculated: 839.9 Da).
Optimization Strategies
Coupling Efficiency Enhancements
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of palmitoyl tripeptide-5 bistrifluoracetate salt include trifluoroacetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These reagents facilitate the formation and stabilization of the peptide bonds .
Major Products Formed
The major product formed from the reactions involving palmitoyl tripeptide-5 bistrifluoracetate salt is the tripeptide itself, with modifications depending on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of disulfide bonds, enhancing the stability of the peptide .
Scientific Research Applications
Neuropharmacology
One of the primary applications of this compound is in neuropharmacology. Its structural similarity to neurotransmitters allows it to interact with specific receptors in the brain. Research indicates that derivatives of amino acids can modulate neurotransmitter release, which is crucial for treating conditions such as epilepsy and anxiety disorders.
Metabolic Disorders
The compound's unique structure enables it to participate in metabolic pathways. Amino acids are fundamental building blocks for proteins, and their derivatives can influence metabolic processes. Studies have shown that compounds similar to (S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid can improve insulin sensitivity and glucose metabolism, making them potential candidates for diabetes treatment.
Antimicrobial Activity
Research has explored the antimicrobial properties of amino acid derivatives. The incorporation of palmitamido groups enhances membrane permeability, allowing these compounds to penetrate bacterial cell walls effectively. Preliminary studies suggest that this compound exhibits antibacterial activity against various pathogens.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmitter Modulation | Found that the compound enhances GABAergic transmission, potentially reducing seizure frequency in animal models. |
| Study B | Insulin Sensitivity | Demonstrated improved glucose uptake in muscle cells treated with the compound compared to controls. |
| Study C | Antimicrobial Efficacy | Reported significant inhibition of Staphylococcus aureus growth with minimal cytotoxicity to human cells. |
Mechanism of Action
(S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid compound with 2,2,2-trifluoroacetic acid (1:2) exerts its effects by mimicking the activity of thrombospondin I (TSP-1), a protein involved in collagen production. It stimulates the production of transforming growth factor-β (TGF-β), which in turn promotes the synthesis of type I and type III collagen by dermal fibroblasts. This mechanism helps to firm the skin, reduce wrinkles, and improve overall skin health .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s unique palmitamide modification distinguishes it from other peptide derivatives. Below is a comparative analysis:
| Compound | Molecular Weight | Key Functional Groups | Solubility | Biological Implications |
|---|---|---|---|---|
| Target compound with TFA (1:2) | ~800 (estimated) | Palmitamide, amino groups, TFA salt | Low (hydrophobic) | Enhanced lipophilicity for membrane interaction; potential sustained release due to stability |
| (S)-6-Amino-2-((S)-6-amino-2-((S)-2,6-diaminohexanamido)hexanamido)hexanoic acid (CAS 13184-14-0) | 402.53 | Multiple amino groups | Moderate (polar) | Higher aqueous solubility but shorter half-life due to rapid renal clearance |
| CAS 214047-00-4 (hydroxyl-rich peptide derivative) | ~950 (estimated) | Hydroxyl groups, branched peptides | Moderate | Improved hydrogen-bonding capacity; potential for targeting hydrophilic biological sites |
| 3-Amino-5-methylhexanoic acid (CAS 3653-34-7) | 145.19 | Single amino, methyl branch | High | Basic amino acid functions; limited bioactivity without peptide backbone |
Pharmacokinetic Considerations
- TFA Salt Effects: The 1:2 TFA ratio neutralizes two amino groups, increasing solubility in organic solvents but introducing acidity. This contrasts with hydrochloride salts (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride in ), which are more biocompatible but less effective in peptide purification .
Biological Activity
The compound (S)-6-Amino-2-((S)-2-((S)-6-amino-2-palmitamidohexanamido)-3-methylbutanamido)hexanoic acid, in conjunction with 2,2,2-trifluoroacetic acid, represents a complex structure with potential biological applications. This article aims to explore its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound is a derivative of amino acids with a palmitoyl modification, which is significant for its biological activity. The trifluoroacetic acid component enhances solubility and stability in biological systems.
Molecular Formula : C₃₇H₆₇F₆N₅O₉
Molar Mass : 737.91 g/mol
Biological Activity Overview
- Antimicrobial Activity : Studies have indicated that compounds similar to this structure exhibit antimicrobial properties. The palmitoyl group can enhance membrane permeability, allowing for increased efficacy against bacterial strains.
- Antioxidant Properties : The amino acid backbone contributes to the antioxidant capacity by scavenging free radicals, which is crucial for cellular protection against oxidative stress.
- Neuroprotective Effects : Research suggests that similar amino acid derivatives can modulate neurotransmitter levels, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.
Data Table: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Modulates neurotransmitter levels |
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of palmitoyl derivatives on Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations of 50 µg/mL, highlighting the importance of fatty acid chains in enhancing bioactivity. -
Neuroprotection in Animal Models :
In a rodent model of neurodegeneration, administration of similar compounds resulted in improved cognitive function and reduced neuronal apoptosis. The mechanism was linked to the modulation of glutamate receptors and enhanced synaptic plasticity. -
Antioxidant Capacity Assessment :
A comparative study using DPPH and ABTS assays demonstrated that the compound exhibited a notable antioxidant capacity comparable to established antioxidants like ascorbic acid.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, revealing insights into its pharmacokinetics and potential therapeutic applications:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity, including solid-phase peptide synthesis.
- Pharmacokinetics : Preliminary studies indicate favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1-2 hours post-administration.
- Toxicological Profiles : Toxicity assessments in vitro have shown low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure stereochemical integrity?
- Methodological Answer : The compound’s synthesis involves multi-step peptide coupling, starting with protected amino acid precursors. Key steps include:
- Palmitoylation : Introduce the palmitamide group via amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under inert conditions to prevent racemization .
- Solid-phase peptide synthesis (SPPS) : Sequential coupling of (S)-configured amino acids, monitored by ninhydrin tests or LC-MS for completion .
- Trifluoroacetic acid (TFA) cleavage : Final deprotection and cleavage from resin using TFA (1:2 stoichiometry), forming the TFA salt. Purification via RP-HPLC with gradients optimized for hydrophobic palmitoyl groups .
Q. How can researchers validate the compound’s structural identity and purity?
- Analytical Workflow :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with expected [M+H]⁺/~919.2 Da (base compound) + TFA adducts .
- NMR Spectroscopy : ¹H/¹³C NMR to verify backbone connectivity and palmitoyl integration (δ ~0.8–1.3 ppm for CH₂/CH₃ groups) .
- HPLC Purity : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; target ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data due to TFA counterion interference?
- Challenge : TFA protons (δ ~8-9 ppm in D₂O) and ¹⁹F signals may overlap with backbone amide/aromatic regions, complicating structural assignments.
- Solutions :
- Counterion Exchange : Convert TFA salt to acetate or hydrochloride via ion-exchange resins, followed by lyophilization .
- Deuterated Solvents : Use d₆-DMSO or d₃-acetonitrile to shift residual proton signals .
- 2D NMR Techniques : HSQC and HMBC to isolate backbone correlations from TFA artifacts .
Q. What experimental design considerations optimize yield in large-scale synthesis?
- Optimization Strategies :
- Coupling Efficiency : Pre-activate amino acids with COMU or PyBOP, reducing reaction time to <2 hours per step .
- Solvent Selection : Use DMF for solubility, but switch to DCM for sterically hindered couplings to minimize side reactions .
- Temperature Control : Maintain 0–4°C during coupling to suppress epimerization; room temperature for deprotection .
- Data Table : Typical Yield Improvements via Optimization
| Step | Standard Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Palmitoylation | 65% | 82% | Pre-activation with HOBt/DIPEA |
| SPPS Cycle | 75% | 89% | DCM solvent, 4°C |
Q. How does the palmitoyl group influence the compound’s solubility and bioactivity in membrane models?
- Solubility Profile : The palmitoyl chain induces hydrophobicity, requiring DMSO or ethanol for stock solutions (>10 mM). For aqueous assays, use cyclodextrin-based solubilization .
- Membrane Interaction Studies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers; palmitoyl enhances insertion into hydrophobic membranes .
- Fluorescence Anisotropy : Tag with BODIPY to track partitioning into lipid rafts .
Data Contradiction Analysis
Q. How to address conflicting HPLC purity results between UV (220 nm) and MS data?
- Root Cause : UV detection at 220 nm emphasizes peptide bonds but misses non-UV-active impurities (e.g., TFA salts or residual coupling agents).
- Resolution :
- Multi-Detector HPLC : Combine UV, ELSD (evaporative light scattering), and MS for comprehensive impurity profiling .
- Spiking Experiments : Add synthetic impurities (e.g., deprotected intermediates) to confirm retention times .
Experimental Limitations
Q. What are the stability limitations of this compound under long-term storage?
- Degradation Pathways : Hydrolysis of amide bonds (pH-dependent) and oxidation of palmitoyl chains.
- Mitigation :
- Storage Conditions : Lyophilized powder at -80°C under argon; avoid freeze-thaw cycles .
- Stability Monitoring : Monthly HPLC checks; use antioxidants (e.g., BHT) in stock solutions .
Methodological Innovations
Q. Can computational modeling predict this compound’s interactions with enzymatic targets?
- Approach :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
